molecular formula C13H13NO2S B2708683 N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 869950-48-1

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2708683
CAS No.: 869950-48-1
M. Wt: 247.31
InChI Key: AWFOJZJTUDVDFF-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, a benzodioxin ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the condensation of thiophene derivatives with benzodioxin derivatives under specific reaction conditions. One common method involves the use of phase-transfer catalysts such as N,N,N-trimethyl hexadecyl ammonium bromide (HTAB) and sodium iodide in aqueous ethanol at elevated temperatures (around 85°C) under aerobic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzodioxin moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of both the thiophene and benzodioxin rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-11(17-7-1)9-14-10-3-4-12-13(8-10)16-6-5-15-12/h1-4,7-8,14H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFOJZJTUDVDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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